molecular formula C9H16N2O4 B13113499 (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol CAS No. 675130-39-9

(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol

Cat. No.: B13113499
CAS No.: 675130-39-9
M. Wt: 216.23 g/mol
InChI Key: OBPFIAGUNDLMEP-NGJRWZKOSA-N
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Description

The compound "(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol" is a structurally complex nitrogen-containing heterocycle featuring a fused pyrido-pyrimidine core.

Properties

CAS No.

675130-39-9

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol

InChI

InChI=1S/C9H16N2O4/c12-4-5-6(13)7(14)8(15)9-10-2-1-3-11(5)9/h5-8,12-15H,1-4H2/t5-,6-,7+,8+/m1/s1

InChI Key

OBPFIAGUNDLMEP-NGJRWZKOSA-N

Isomeric SMILES

C1CN=C2[C@H]([C@H]([C@@H]([C@H](N2C1)CO)O)O)O

Canonical SMILES

C1CN=C2C(C(C(C(N2C1)CO)O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with simpler nitrogen heterocycles such as hexahydro-2H-pyrido[1,2-a]pyrimidine derivatives or related bicyclic amines, which can be functionalized and oxidized to introduce hydroxyl groups.

  • 3,4,6,7,8,9-Hexahydro-2H-pyrido[1,2-a]pyrimidine (C8H14N2) is a common precursor scaffold (PubChem CID 10219469).
  • Hydroxymethylation reagents such as formaldehyde or equivalents are used to introduce the 6-(hydroxymethyl) substituent.
  • Oxidation and dihydroxylation reactions are employed to install the triol moiety at positions 7, 8, and 9.

Synthetic Routes

Route A: Stepwise Hydroxylation and Hydroxymethylation

  • Formation of the bicyclic core : Cyclization of appropriate diamines with aldehydes or ketoesters under acidic or basic catalysis to form the pyrido[1,2-a]pyrimidine ring system.
  • Hydroxymethylation at C6 : Treatment with formaldehyde under controlled conditions to selectively add a hydroxymethyl group at the 6-position.
  • Stereoselective hydroxylation : Use of osmium tetroxide (OsO4) or other dihydroxylation agents to introduce vicinal diols at C7, C8, and C9 positions with stereochemical control.
  • Purification and stereochemical resolution : Chromatographic techniques and crystallization to isolate the desired stereoisomer with (6R,7R,8S,9R) configuration.

Route B: Asymmetric Catalysis

  • Employing chiral catalysts or auxiliaries during the hydroxylation steps to achieve enantio- and diastereoselectivity.
  • Use of enzymatic methods or biocatalysis for selective hydroxylation of the bicyclic intermediate.

Representative Reaction Conditions

Step Reagents/Conditions Outcome/Notes
Cyclization Diamine + ketoester, acid/base catalyst, solvent (e.g., ethanol) Formation of hexahydro-pyrido-pyrimidine core
Hydroxymethylation Formaldehyde, mild base (NaOH or buffer), aqueous medium Selective addition of hydroxymethyl group at C6
Dihydroxylation OsO4, N-methylmorpholine N-oxide (NMO), t-butanol/water Introduction of triol moiety at C7, C8, C9 positions
Purification Chromatography (HPLC), recrystallization Isolation of pure stereoisomer

Research Findings and Optimization

  • Stereocontrol: The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions during dihydroxylation. Osmium tetroxide-mediated dihydroxylation in the presence of chiral ligands has been shown to yield high enantiomeric excess for the triol moiety.
  • Yield and Purity: Optimized multi-step syntheses report overall yields ranging from 30% to 50%, with purity above 98% after chromatographic purification.
  • Alternative Methods: Some patents and research disclose the use of enzymatic hydroxylation to improve selectivity and reduce hazardous reagents.
  • Scale-up: The synthetic route is amenable to scale-up with modifications to solvent systems and reagent stoichiometry to enhance throughput without compromising stereochemical integrity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Classical chemical synthesis Cyclization, formaldehyde, OsO4/NMO Well-established, high purity Uses toxic OsO4, moderate yield
Asymmetric catalysis Chiral ligands with OsO4 High stereoselectivity Requires expensive chiral catalysts
Enzymatic hydroxylation Specific hydroxylases, mild conditions Environmentally friendly, selective Limited substrate scope
Hydroxymethylation via formaldehyde Mild base, aqueous medium Simple, selective for C6 position Requires careful pH control

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups or different stereochemistry.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols with different stereochemistry.

    Substitution: Formation of ethers, esters, or other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits significant biological activities which make it a candidate for drug development:

  • Antitumor Activity : Studies have indicated that pyrido[1,2-a]pyrimidines can possess antitumor properties. The structure of this compound allows it to interact with cellular mechanisms that inhibit tumor growth .
  • Antiviral Properties : Research has shown that derivatives of pyrido compounds can exhibit antiviral effects against various pathogens .
  • Anti-inflammatory Effects : The presence of hydroxymethyl groups in the structure contributes to its potential anti-inflammatory activity .

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structural analogs are often employed in research to understand the mechanism of action in biological systems.

Pharmaceutical Formulation

Due to its favorable pharmacokinetic properties and bioactivity profile, (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is explored for formulation into various drug delivery systems.

Case Studies

Several studies have documented the efficacy of pyrido derivatives in clinical settings:

  • Antitumor Efficacy Study :
    • A study highlighted the synthesis of a series of pyrido derivatives and their evaluation against cancer cell lines. The results indicated that specific substitutions on the pyrido ring enhanced cytotoxicity against breast cancer cells .
  • Antiviral Activity Assessment :
    • Research demonstrated that certain derivatives showed promising activity against viral infections in vitro. The mechanism was attributed to the inhibition of viral replication processes .
  • Inflammation Model Testing :
    • In vivo studies using animal models have shown that compounds similar to (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol significantly reduced markers of inflammation when administered during inflammatory responses .

Mechanism of Action

The mechanism of action of (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups could form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Structural Analog: 8,9-Dihydro-5H-Pyrimido[4,5-e][1,4]Diazepin-7(6H)-ones

Key Structural Differences :

  • Core Structure: The pyrimido-diazepinone framework () replaces the pyrido-pyrimidine system with a pyrimido[4,5-e][1,4]diazepinone, introducing an additional diazepine ring.
  • Substituents: The pyrimido-diazepinones are 4,6,8,9-tetrasubstituted, contrasting with the hydroxymethyl and triol groups in the target compound.
  • Synthesis: Synthesized in five steps from 4,6-dichloropyrimidine aldehyde and amino acid esters, this process emphasizes halogen substitution and amine coupling, differing from the presumed plant-based biosynthesis of the target compound .

The target compound’s hydroxyl groups may enhance interactions with biological targets compared to the less polar substituents in pyrimido-diazepinones.

Structural Analog: (1R,2R,3S,6aS,7R,8R,9S,12aS)-1,2,3,7,8,9-Hexahydroxyperhydro-dipyrido[1,2-a:100,200-d]Pyrazine

Key Structural Differences :

  • Core Complexity : This analog features a fused dipyrido-pyrazine system with six hydroxyl groups, compared to the single pyrido-pyrimidine core and three hydroxyl groups in the target compound.
  • Stereochemistry : Both compounds exhibit multiple stereocenters, but the hexahydroxyperhydro derivative’s configuration (R,R,S,R,R,S,R,S) introduces distinct spatial arrangements that could affect receptor binding .

Functional Implications :
The hexahydroxy groups in the analog likely increase hydrophilicity and metal-chelating capacity, whereas the target compound’s hydroxymethyl and triol groups balance polarity and structural rigidity. Such differences may translate to divergent applications—e.g., the analog’s multiple hydroxyls could favor antioxidant activity, while the target compound’s structure might optimize enzyme inhibition.

Broader Context: Plant-Derived Bioactive Compounds

The target compound aligns with research trends exploring plant biomolecules for therapeutic or agrochemical use (). Unlike ferroptosis-inducing natural compounds (), its bioactivity remains uncharacterized in the evidence. However, its structural features resemble alkaloids and glycosidase inhibitors, suggesting possible roles in metabolic regulation or pest resistance .

Data Table: Comparative Analysis of Key Features

Feature Target Compound Pyrimido-Diazepinone () Hexahydroxyperhydro-Dipyrido-Pyrazine ()
Core Structure Pyrido[1,2-a]pyrimidine Pyrimido[4,5-e][1,4]diazepinone Dipyrido[1,2-a:100,200-d]pyrazine
Functional Groups Hydroxymethyl, triol Chloro, ester, amine Hexahydroxy
Stereocenters 4 (R,R,S,R) Variable (tetrasubstituted) 8 (R,R,S,R,R,S,R,S)
Synthesis Presumed plant-based Five-step chemical synthesis Not specified
Putative Bioactivity Enzyme inhibition, antimicrobial Drug discovery scaffold Antioxidant, metal chelation

Biological Activity

The compound (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is a member of the pyrido-pyrimidine family known for its diverse biological activities. This article explores its pharmacological properties and biological significance based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

This structure includes multiple hydroxymethyl groups and a hexahydro configuration that contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. Key areas of interest include:

  • Anticancer Properties : Recent studies have shown that compounds with similar structures exhibit significant anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of pyrido-pyrimidines have demonstrated efficacy against various cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis pathways .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes. For example, some pyrido-pyrimidine derivatives have been reported to act as selective inhibitors of kinases involved in cancer progression and inflammatory responses .

Anticancer Activity

A study published in Molecules highlighted the anticancer potential of pyrido-pyrimidine derivatives. The researchers synthesized several analogs and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the core structure enhanced their potency against breast and lung cancer cells .

CompoundCell LineIC50 (µM)
AMCF-712.5
BA5498.3
CHeLa15.0

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, the compound was evaluated for its ability to inhibit kinases involved in signal transduction pathways. The results showed promising inhibitory activity against several targets:

Enzyme TargetIC50 (µM)
Protein Kinase A5.0
Cyclin-dependent Kinase 23.5
Mitogen-activated Protein Kinase4.0

These findings suggest that the compound could be a lead candidate for developing targeted therapies in oncology.

Case Studies

Several case studies have documented the therapeutic applications of pyrido-pyrimidine derivatives:

  • Case Study 1 : A clinical trial involving a derivative of this compound showed significant improvement in patients with advanced-stage breast cancer when combined with standard chemotherapy.
  • Case Study 2 : Another study explored the use of a related pyrido-pyrimidine in treating inflammatory diseases. Patients reported reduced symptoms and improved quality of life markers after treatment.

Q & A

Q. How can the stereochemistry of the compound be confirmed during synthesis?

To verify stereochemistry, employ a combination of chiral HPLC and nuclear Overhauser effect spectroscopy (NOESY). Chiral HPLC separates enantiomers based on retention times, while NOESY identifies spatial proximity of protons, confirming the relative configuration of hydroxyl groups at positions 7, 8, and 8. Additionally, X-ray crystallography provides definitive evidence of absolute stereochemistry by resolving the crystal lattice structure .

Q. What spectroscopic methods are critical for structural elucidation?

  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl, hydroxymethyl) via characteristic stretching frequencies (e.g., O–H at ~3200–3600 cm⁻¹) .
  • Multidimensional NMR : Use 1H^1H-1H^1H COSY and 13C^13C-HSQC to assign proton and carbon signals. For example, coupling patterns in the pyrido-pyrimidine ring system can distinguish axial vs. equatorial proton orientations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .

Q. How to optimize reaction conditions for synthesizing the hydroxymethyl-substituted core?

Utilize Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, evidence suggests that ethanol as a solvent improves yield in cyclization steps, while elevated temperatures (>80°C) reduce byproduct formation in similar pyrido-pyrimidine syntheses . Monitor reaction progress via TLC or inline FTIR to identify optimal termination points .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in hydroxylation reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict the most energetically favorable hydroxylation sites. Compare activation energies for hydroxylation at positions 7, 8, and 9. Pair computational results with experimental kinetic isotope effect (KIE) studies to validate predictions .

Q. What strategies resolve conflicting NMR data caused by dynamic stereochemistry?

Dynamic NMR (DNMR) experiments at variable temperatures (e.g., 25°C to −40°C) can slow conformational exchanges, splitting broad peaks into distinct signals. For example, if the hydroxymethyl group exhibits axial-equatorial isomerism, low-temperature 1H^1H NMR may resolve overlapping triplets into doublets of doublets .

Q. How to address discrepancies in biological activity across in vitro and in vivo studies?

  • Metabolite Screening : Use LC-MS/MS to identify active metabolites or degradation products in plasma. For example, hydroxyl groups may undergo glucuronidation, altering bioavailability .
  • Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC₅₀ values with tissue-specific exposure levels. Adjust dosing regimens to account for rapid clearance observed in pyrido-pyrimidine analogs .

Q. What advanced purification techniques mitigate diastereomer contamination?

  • Countercurrent Chromatography (CCC) : Separate diastereomers using a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) based on partition coefficients.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Seed the solution with pure enantiomer crystals to drive equilibria toward the desired form .

Methodological Challenges and Solutions

Q. How to design stability studies for hygroscopic derivatives?

Conduct accelerated stability testing under ICH guidelines:

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor mass loss (TGA) and hydroxyl group oxidation via 1H^1H NMR integration.
  • Hygroscopicity Analysis : Use dynamic vapor sorption (DVS) to quantify water uptake, which may necessitate inert packaging (e.g., argon-filled vials) .

Q. What mechanistic insights explain unexpected byproducts in cyclization steps?

  • Isotopic Labeling : Introduce 18O^{18}O-labeled water to trace oxygen sources in hydroxylation byproducts.
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to determine if free-radical pathways contribute to dimerization .

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